molecular formula C17H14N2O4S B10805312 Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B10805312
M. Wt: 342.4 g/mol
InChI Key: JQMQPVOEKCAICC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring is particularly important for its antimicrobial and anticancer properties .

Biological Activity

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activities, and ongoing research efforts aimed at elucidating its mechanisms of action.

Structural Overview

This compound features a complex structure that includes:

  • A benzoxazole moiety known for its pharmacological properties.
  • An acetylamino group which enhances its biological activity.
  • A methyl ester functional group that contributes to its solubility and bioavailability.

The molecular formula is C16H15N3O3S, with a molecular weight of approximately 356.4 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzoxazole ring from o-aminophenol.
  • Acetylation to introduce the acetyl group.
  • Esterification to produce the final methyl ester.

Each step requires careful control of reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The benzoxazole component is particularly noted for its ability to interact with biological targets, potentially disrupting microbial growth mechanisms.

Anticancer Effects

Research has shown that this compound may possess anticancer properties , with specific focus on its ability to inhibit cancer cell proliferation. The mechanism appears to involve modulation of enzyme activities and receptor functions, which could lead to apoptosis in cancer cells. Ongoing studies are investigating these pathways further .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme inhibition : Interference with key enzymes involved in metabolic pathways.
  • Receptor modulation : Alteration of receptor activity that may affect cell signaling processes.

These interactions are crucial for understanding the therapeutic potential of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidineBenzoxazole moiety; pyrimidine ringAntimicrobial; anticancer potential
Benzylidene derivativesVarious substitutions on benzene ringTyrosinase inhibition; anti-melanogenic effects

This table illustrates how slight modifications in structure can lead to significant differences in biological behavior and efficacy .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays revealed that the compound induced cytotoxic effects in various cancer cell lines without significant toxicity to normal cells at lower concentrations .
  • Mechanistic Insights : Docking studies suggested strong binding affinity to target enzymes involved in cancer progression and microbial metabolism, indicating a promising therapeutic profile .

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMQPVOEKCAICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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